1-Nitro-2-dibromomethyl-5-(pentafluorosulfanyl)benzene
Overview
Description
1-Nitro-2-dibromomethyl-5-(pentafluorosulfanyl)benzene is a chemical compound with the molecular formula C7H2Br2F5NO2S. It is a yellow crystalline solid that finds applications in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
The synthesis of 1-Nitro-2-dibromomethyl-5-(pentafluorosulfanyl)benzene involves several steps. Typically, the preparation methods include:
Synthetic Routes: The compound can be synthesized through a series of bromination and nitration reactions. The starting material is often a benzene derivative, which undergoes bromination to introduce bromine atoms, followed by nitration to introduce the nitro group.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and in the presence of catalysts to ensure high yield and purity. Solvents such as dichloromethane or chloroform are commonly used.
Industrial Production Methods: On an industrial scale, the production involves similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. .
Chemical Reactions Analysis
1-Nitro-2-dibromomethyl-5-(pentafluorosulfanyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Nitro-2-dibromomethyl-5-(pentafluorosulfanyl)benzene has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine: It is explored for its potential therapeutic applications. Studies focus on its ability to modulate biological pathways and its potential as a drug candidate.
Industry: The compound is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Nitro-2-dibromomethyl-5-(pentafluorosulfanyl)benzene involves its interactions with molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, modulating their activity. The nitro group and bromine atoms play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pentafluorosulfanyl group contributes to the compound’s stability and reactivity, enhancing its overall effectiveness.
Comparison with Similar Compounds
1-Nitro-2-dibromomethyl-5-(pentafluorosulfanyl)benzene can be compared with other similar compounds, such as:
1-Nitro-2-dibromomethylbenzene: This compound lacks the pentafluorosulfanyl group, which significantly affects its chemical properties and reactivity.
2-Nitro-1-dibromomethyl-4-(pentafluorosulfanyl)benzene: The position of the nitro and bromine groups differs, leading to variations in reactivity and applications.
1-Nitro-2-dibromomethyl-5-(trifluoromethyl)benzene: The trifluoromethyl group is less electronegative than the pentafluorosulfanyl group, resulting in different chemical behavior and applications.
Properties
IUPAC Name |
[4-(dibromomethyl)-3-nitrophenyl]-pentafluoro-λ6-sulfane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F5NO2S/c8-7(9)5-2-1-4(3-6(5)15(16)17)18(10,11,12,13)14/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDLBDSCVFPLTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(F)(F)(F)(F)F)[N+](=O)[O-])C(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F5NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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